Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
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Overview
Description
Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with phenyl and dimethylphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves a multi-step process. One common method starts with the preparation of 2,4-dimethylphenyl hydrazine, which is then reacted with phenyl isocyanate to form the corresponding hydrazone. This intermediate is cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves the acylation of the triazole with benzoyl chloride to yield the desired benzamide compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazole ring, converting it into a dihydrotriazole derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine: Potential applications in medicine include its use as a lead compound in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the benzamide group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-
- N-(2,4-Dimethylphenyl)-2,5-dimethylbenzamide
- N-(2,4-Dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
Uniqueness: Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the benzamide and triazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
830336-08-8 |
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Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C23H20N4O/c1-16-13-14-20(17(2)15-16)27-25-21(18-9-5-3-6-10-18)22(26-27)24-23(28)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,26,28) |
InChI Key |
TWSPUFFIGMMGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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